molecular formula C11H16ClNO2 B12942303 Propiophenone, 3-(ethylamino)-2'-hydroxy-, hydrochloride CAS No. 24206-67-5

Propiophenone, 3-(ethylamino)-2'-hydroxy-, hydrochloride

Cat. No.: B12942303
CAS No.: 24206-67-5
M. Wt: 229.70 g/mol
InChI Key: XCSRVVVSIMSNMV-UHFFFAOYSA-N
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Description

Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride is a chemical compound with significant applications in various fields It is known for its unique structure, which includes an ethylamino group and a hydroxy group attached to the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride typically involves the reaction of acetophenone with ethylamine and paraformaldehyde. The reaction is carried out in the presence of hydrochloric acid and ethanol as a solvent. The mixture is refluxed on a steam bath for about 2 hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often recrystallized from ethanol and acetone to obtain a pure form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The ethylamino and hydroxy groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the hydroxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride is unique due to the presence of both the ethylamino and hydroxy groups.

Properties

CAS No.

24206-67-5

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-(ethylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-12-8-7-11(14)9-5-3-4-6-10(9)13;/h3-6,12-13H,2,7-8H2,1H3;1H

InChI Key

XCSRVVVSIMSNMV-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(=O)C1=CC=CC=C1O.Cl

Origin of Product

United States

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